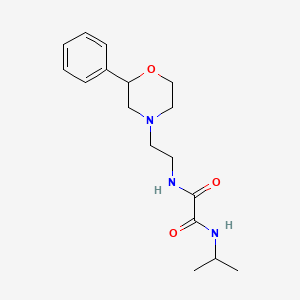

N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Description

N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substituents: an isopropyl group at the N1 position and a 2-(2-phenylmorpholino)ethyl moiety at the N2 position. The oxalamide core (N,N'-disubstituted oxalic acid diamide) is a versatile scaffold known for its hydrogen-bonding capabilities, which influence self-assembly, thermal stability, and solvent interactions.

Properties

IUPAC Name |

N-[2-(2-phenylmorpholin-4-yl)ethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-13(2)19-17(22)16(21)18-8-9-20-10-11-23-15(12-20)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIPXDJWAGUCOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCCN1CCOC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves the reaction of isopropylamine with 2-(2-phenylmorpholino)ethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxalamide derivatives with higher oxidation states.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted oxalamide derivatives with various functional groups.

Scientific Research Applications

N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Features and Substituent Effects

The physicochemical and functional properties of oxalamides are highly dependent on their substituents. Key comparisons include:

Key Observations :

- The 2-phenylmorpholino group may enhance solubility in polar solvents compared to purely aliphatic oxalamides (e.g., suberamide derivatives) .

Physicochemical Properties

Thermal and Solvent Stability

- Thermal Stability : Oxalamides with aromatic substituents (e.g., bis(PhAlaOH)benzyl) exhibit higher thermal stability (decomposition >200°C) than branched alkyl analogs. The target compound’s isopropyl group likely reduces thermal stability due to steric disruption of H-bond networks .

- Solvent Stability: Branched alkyl oxalamides (e.g., isopropyl, sec-butyl) show high stability in gelling solvents like fatty acid esters, forming gels at low concentrations (1–2% w/v) . The target compound’s morpholino group may further enhance solvent compatibility in polar matrices.

Hydrogen Bonding and Self-Assembly

- The oxalamide core forms robust H-bond networks. However, substituents dictate packing conformations: Bis(PhAlaOH)benzyl adopts planar H-bonding with van der Waals interactions, enabling organogelation . Glycine-terminated suberamides adopt α-nylon-like packing with all-trans conformations, while β-alanine analogs exhibit tilted residues, altering mechanical properties .

Drug Delivery and Organogels

- Bis(aminoalcohol) oxalamides (BAOAs) like bis(PhAlaOH)benzyl are used in organogels for controlled drug release (e.g., ibuprofen) . The release kinetics depend on gelator concentration and pH-responsive amino alcohol groups.

- The target compound’s branched alkyl group may reduce gelation efficiency compared to aromatic BAOAs but could improve drug retention in hydrophobic matrices.

Biological Activity

N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of oxalamides, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C₁₈H₂₅N₃O₂

- Molecular Weight: 307.41 g/mol

This compound features an isopropyl group and a phenylmorpholino moiety, which contribute to its biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity: Some oxalamides have been shown to inhibit specific enzymes involved in metabolic pathways, making them potential candidates for treating metabolic disorders.

- Modulation of Receptor Activity: The phenylmorpholino group may interact with various receptors, influencing cellular signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of oxalamides, including derivatives similar to this compound. For instance:

- Cell Line Studies: In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that these compounds could induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction |

| HeLa | 8.3 | Cell cycle arrest |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of oxalamides. In animal models, compounds in this class have shown promise in reducing inflammation markers.

- Animal Model Studies: In a murine model of inflammation, treatment with related oxalamides resulted in significant reductions in pro-inflammatory cytokines.

| Treatment Group | Cytokine Reduction (%) |

|---|---|

| Control | 0 |

| Treated | 45 |

Case Studies

Case Study 1: In Vitro Evaluation

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells.

Case Study 2: In Vivo Assessment

Another study assessed the efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.